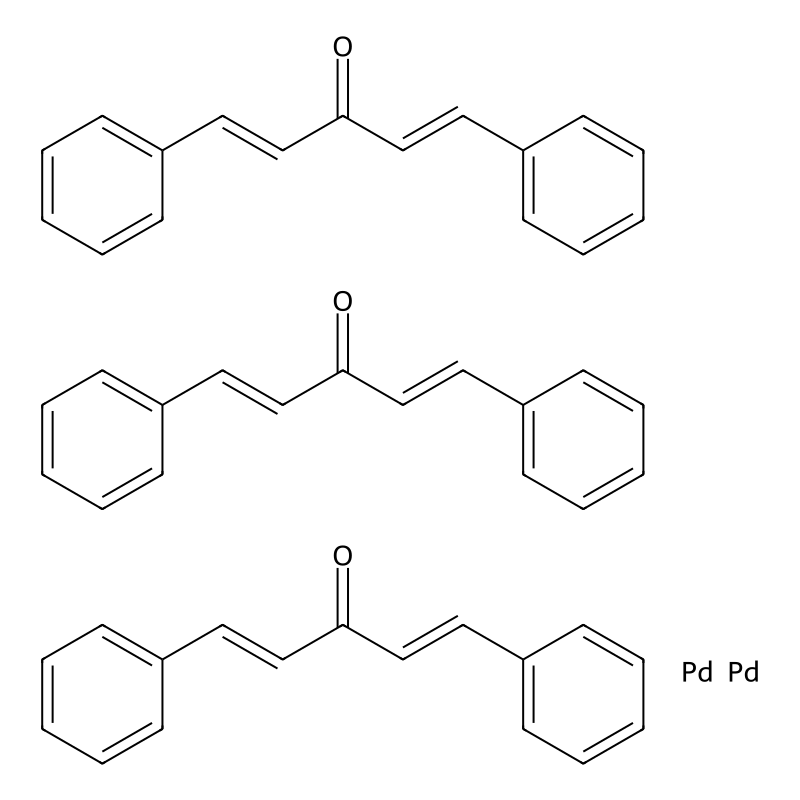

Tris(dibenzylideneacetone)dipalladium(0)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Catalyst Precursor for Coupling Reactions

Pd(dba)₂ serves as a versatile precursor for generating various catalytically active palladium complexes employed in numerous coupling reactions. These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds between organic molecules. Some prominent examples include:

- Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide and an organozinc compound.

- Suzuki coupling: This reaction forms carbon-carbon bonds between an organic halide and a boronic acid or ester.

- Carroll rearrangement: This reaction involves the rearrangement of allylic alcohols to form enones.

- Trost asymmetric allylic alkylation: This reaction involves the formation of carbon-carbon bonds between an allylic substrate and a nucleophile with high enantioselectivity.

- Buchwald–Hartwig amination: This reaction forms carbon-nitrogen bonds between an organic halide and an amine.

The ease of tailoring the reaction conditions and the broad substrate scope of these coupling reactions make Pd(dba)₂ a valuable tool for organic chemists.

Synthesis of Functional Materials

Pd(dba)₂ also finds applications in the synthesis of various functional materials, including:

- Nanosized palladium phosphides: These materials possess catalytic properties and are used in various applications, including hydrogen evolution and hydrodesulfurization.

- Palladium triphenylphosphine carbonyl cluster complexes: These complexes exhibit interesting photoluminescent properties and are being explored for potential applications in optoelectronic devices.

- Functionalized multi-walled carbon nanotube (MWCNT)-palladium complexes: These materials exhibit enhanced catalytic activity for various organic reactions, including the Heck coupling reaction.

- Selective carbon-sulfur bond formation: Pd(dba)₂ can be used to form carbon-sulfur bonds between alkynes and various sulfur-containing compounds.

Tris(dibenzylideneacetone)dipalladium(0), commonly referred to as Pd(dba), is a significant organopalladium compound utilized primarily as a catalyst in various organic reactions. This compound features a molecular formula of CHOPd and has a molecular weight of approximately 915.73 g/mol. It appears as a dark purple solid or powder and is known for its high reactivity, particularly in facilitating oxidative addition reactions, making it a valuable component in synthetic organic chemistry .

Pd2(dba)3 acts as a catalyst precursor. In the presence of co-catalysts (ligands and bases), Pd2(dba)3 undergoes oxidative addition, where one of the Pd(0) centers reacts with a reactant molecule (e.g., aryl halide) to form a Pd(II) complex. Subsequent steps involve reaction with the other coupling partner, reductive elimination to form the desired product, and regeneration of the Pd(0) catalyst for another cycle [].

- Suzuki-Miyaura Coupling: Facilitates the coupling of aryl halides with boronic acids.

- Heck Reaction: Involves the coupling of alkenes with aryl halides.

- Buchwald-Hartwig Amination: Catalyzes the formation of amines from aryl halides and amines.

- Stille Coupling: Enables the coupling of organostannanes with aryl halides.

- Sonogashira Coupling: Facilitates the coupling of terminal alkynes with aryl halides.

These reactions are crucial for constructing complex organic molecules, particularly in pharmaceuticals and materials science .

While Tris(dibenzylideneacetone)dipalladium(0) is primarily recognized for its catalytic properties, studies have indicated potential biological activities. Some investigations suggest that palladium complexes can exhibit cytotoxic effects against various cancer cell lines, although the specific mechanisms and efficacy of Tris(dibenzylideneacetone)dipalladium(0) in biological contexts require further exploration. The compound's interactions with biological systems are not fully understood, but its reactivity may influence biological pathways indirectly through catalyzed transformations .

The synthesis of Tris(dibenzylideneacetone)dipalladium(0) typically involves the reaction of palladium salts with dibenzylideneacetone ligands. A common method includes:

- Preparation of Ligand: Dibenzylideneacetone is synthesized through the condensation of acetone with benzaldehyde.

- Complex Formation: The ligand is then reacted with palladium acetate or other palladium salts under an inert atmosphere to form the palladium complex.

The reaction conditions often include solvents such as toluene or dichloromethane and may require heating to facilitate complete conversion .

Tris(dibenzylideneacetone)dipalladium(0) finds extensive use in various applications:

- Catalysis: It serves as a catalyst in cross-coupling reactions, which are fundamental in creating complex organic molecules.

- Material Science: Used in the synthesis of functionalized materials, including carbon nanotubes and polymer composites.

- Organic Synthesis: Acts as a precursor in the synthesis of pharmaceuticals and agrochemicals, enabling efficient construction of molecular frameworks .

Several compounds share structural or functional similarities with Tris(dibenzylideneacetone)dipalladium(0). Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(dibenzylideneacetone)palladium(0) | Dinuclear Palladium | Contains two dibenzylideneacetone ligands; less reactive than tris complex. |

| Tetrakis(triphenylphosphine)palladium(0) | Tetrahedral Coordination | More stable; used in different catalytic applications; less versatile than Pd(dba). |

| Palladium acetate | Mononuclear Palladium | Common precursor for palladium catalysts; less effective in cross-coupling without additional ligands. |

Tris(dibenzylideneacetone)dipalladium(0)'s ability to facilitate multiple types of coupling reactions makes it particularly valuable compared to its analogs, which may be limited to specific reaction types or exhibit lower reactivity .

Historical Evolution of Tris(dibenzylideneacetone)dipalladium(0) Preparation Protocols

The synthetic methodology for tris(dibenzylideneacetone)dipalladium(0) has undergone significant evolution since its initial discovery by Japanese chemist Y. Takahashi in 1970. The original preparation involved the reaction of dibenzylideneacetone with sodium tetrachloropalladate, establishing the foundational approach that would guide subsequent developments. Early protocols utilized sodium tetrachloropalladate as the palladium source, with the reaction of sodium hexachloropalladate and dibenzylideneacetone yielding bis(dibenzylideneacetone)palladium(0), which was more correctly formulated as tris(dibenzylideneacetone)dipalladium(0) with an additional uncoordinated dibenzylideneacetone molecule.

The Ukai method, described in Journal of Organometallic Chemistry in 1974, represented a significant advancement in the field by introducing a two-step process where initially isolated bis(dibenzylideneacetone)palladium(0) was recrystallized in a mixture of chloroform and ether solvents. However, this methodology presented substantial limitations when scaled to industrial applications. The primary challenges included the requirement for large quantities of chloroform due to the limited solubility of bis(dibenzylideneacetone)palladium(0), the necessity for rapid processing to minimize exposure time to hot chloroform, and escalating operational difficulties with increased reaction scale.

Modern synthetic approaches have addressed these historical limitations through innovative process modifications. The Johnson Matthey patent describes an improved two-step process comprising: first, the reaction of a palladium(II) complex with an alkali metal halide in alcoholic solvents; second, the reaction of the resulting product with a mixture containing dibenzylideneacetone, chloroform, and an inorganic base to form the chloroform adduct. This methodology offers enhanced convenience, economic efficiency, and scalability, with some embodiments achieving nearly quantitative yields.

Contemporary preparation protocols typically involve the reaction of palladium dichloride with lithium chloride in ethanol to form lithium tetrachloropalladate, followed by treatment with dibenzylideneacetone, chloroform, and sodium acetate under controlled temperature conditions. The process parameters have been optimized to maintain temperatures between 50-53°C during the addition phase, with subsequent cooling and filtration procedures yielding the desired product in high purity. The evolution from laboratory-scale preparations to industrial processes capable of producing over 500 grams of material demonstrates the maturation of synthetic methodologies for this important organometallic complex.

Advanced Characterization of Ligand Coordination Modes

The structural characterization of tris(dibenzylideneacetone)dipalladium(0) has revealed intricate coordination modes that significantly influence its catalytic properties and solution behavior. X-ray crystallographic analysis has established that the two palladium atoms are separated by 320 picometers and are connected through bridging dibenzylideneacetone units, with the palladium(0) centers coordinating to the alkene portions of the dibenzylideneacetone ligands. This structural arrangement creates a distinctive dinuclear architecture that facilitates the complex's role as a palladium(0) source in catalytic applications.

The coordination environment exhibits remarkable dynamic behavior in solution, with ligand exchange processes occurring on the nuclear magnetic resonance timescale. Nuclear magnetic resonance spectroscopic studies have identified the presence of both major and minor isomeric forms in solution, with the major isomer containing bridging dibenzylideneacetone ligands exclusively in s-cis, s-trans conformations. The minor isomer displays a distinct structural arrangement where one dibenzylideneacetone ligand adopts an s-trans, s-trans conformation, providing insights into the conformational flexibility of the coordination sphere.

Substituent effects on the dibenzylideneacetone ligands profoundly influence the coordination dynamics and stability of the resulting complexes. Complexes bearing electron-withdrawing substituents such as 4-trifluoromethyl, 4-fluoro, and electron-donating groups including 4-tert-butyl, 4-hexoxy, and 4-methoxy exhibit well-resolved proton nuclear magnetic resonance spectra at 298 Kelvin. In contrast, complexes containing 3,5-dimethoxy and 3,4,5-trimethoxy substituents display broadened spectral features, indicating more rapid ligand exchange processes.

The characterization of coordination modes extends beyond static structural analysis to encompass dynamic equilibrium processes involving ligand displacement. Studies utilizing triphenyl phosphite have revealed unique equilibrium behavior where the tris(triphenyl phosphite)palladium(0) complex is favored over both bis(dibenzylideneacetone)palladium(0) and the mixed ligand complex. Temperature-dependent nuclear magnetic resonance investigations have demonstrated that these equilibria are thermodynamically controlled, with distinct chemical shift patterns emerging at low temperatures that reflect the underlying coordination preferences.

Isotopic Labeling Strategies for Solution-State Analysis

Isotopic labeling techniques have provided unprecedented insights into the solution-state structure and dynamics of tris(dibenzylideneacetone)dipalladium(0), overcoming the challenges associated with the complex's dynamic behavior in solution. The implementation of deuterium and carbon-13 labeling strategies has enabled high-resolution nuclear magnetic resonance analysis at 700 megahertz, facilitating the determination of solution structures for both major and minor isomeric forms.

The isotopic labeling approach involves the preparation of specifically labeled dibenzylideneacetone ligands incorporating deuterium and carbon-13 isotopes at strategic positions within the molecular framework. These isotopically enriched ligands are subsequently employed in the synthesis of the corresponding palladium complexes using identical preparative methodologies to those used for unlabeled materials, typically on a 100-milligram scale. The resulting isotopically labeled complexes maintain their characteristic coordination properties while providing enhanced spectroscopic resolution for structural analysis.

Carbon-13 nuclear magnetic resonance spectroscopy of isotopically labeled complexes has revealed distinct resonance patterns that correlate with specific coordination environments and conformational states. The major isomeric form exhibits carbon-13 chemical shifts consistent with bridging dibenzylideneacetone ligands in s-cis, s-trans conformations, while the minor isomer displays alternative chemical shift patterns reflecting the s-trans, s-trans arrangement of one dibenzylideneacetone ligand. These spectroscopic signatures provide definitive evidence for the proposed structural models and validate computational predictions regarding conformational preferences.

Deuterium labeling studies have complemented carbon-13 investigations by providing information about hydrogen bonding interactions and molecular motion within the coordination sphere. The incorporation of deuterium atoms at specific positions within the dibenzylideneacetone framework has enabled the monitoring of ligand exchange processes and conformational dynamics through variable-temperature nuclear magnetic resonance experiments. These studies have revealed that the rate of palladium-olefin exchange is significantly influenced by the electronic properties of aryl substituents, with electron-rich systems exhibiting enhanced exchange rates compared to electron-deficient analogs.

The isotopic labeling strategy has also facilitated the investigation of solvent coordination effects, particularly the formation of chloroform adducts that are commonly observed in commercial preparations. Through selective labeling of both the complex and solvent molecules, researchers have characterized the dynamic equilibrium between solvated and non-solvated forms, providing insights into the factors governing solvent coordination and the stability of these adducts under various conditions.

Crystallographic Studies of Polymorphic Variations

Single crystal X-ray diffraction analysis has revealed the existence of multiple polymorphic forms of tris(dibenzylideneacetone)dipalladium(0), with significant implications for understanding its structural diversity and catalytic behavior. The most commonly encountered form crystallizes in the triclinic crystal system, with detailed three-dimensional X-ray data providing comprehensive structural information. High-quality crystallographic data for the chloroform adduct has demonstrated that all three dibenzylideneacetone ligands occupy two distinct positional arrangements within the crystal lattice, reflecting the conformational flexibility observed in solution studies.

The chloroform adduct represents the most structurally characterized polymorph, with the chloroform molecule occupying specific sites within the crystal structure that influence the overall packing arrangement. Crystallographic analysis has revealed that the chloroform molecules are positioned to optimize intermolecular interactions while maintaining the integrity of the dinuclear palladium core structure. The incorporation of chloroform into the crystal lattice results in distinct unit cell parameters and space group symmetry compared to non-solvated forms.

Comparative crystallographic studies of substituted derivatives have provided insights into the influence of electronic and steric factors on solid-state structures. Single crystal structures of complexes bearing 4-fluoro, 4-methoxy, and 3,5-dimethoxy substituents have been determined and compared with literature data for the 4-hydroxy derivative. These studies have revealed systematic variations in bond lengths, bond angles, and intermolecular packing arrangements that correlate with the electronic properties of the substituents.

The crystallographic data have also provided evidence for disorder phenomena within the crystal structures, particularly regarding the orientation of dibenzylideneacetone ligands. The observation that all three dibenzylideneacetone ligands are found over two positions in the chloroform adduct structure suggests significant conformational flexibility that persists even in the solid state. This disorder reflects the relatively low barrier to rotation around the carbon-carbon bonds within the dibenzylideneacetone framework and the influence of crystal packing forces on molecular conformation.

Temperature-dependent crystallographic studies have revealed additional insights into the thermal behavior of these polymorphic forms. Variable-temperature diffraction experiments have demonstrated that the complexes undergo gradual structural changes upon heating, with progressive increases in thermal motion and potential phase transitions at elevated temperatures. The melting point data, ranging from 122-124°C to 131-135°C depending on the specific preparation method and purity, reflect the thermal stability of the crystalline forms.

In Situ Spectroscopic Monitoring of Precursor Activation

The solution-phase behavior of Pd~2~(dba)~3~ reveals a dynamic equilibrium between major and minor isomers, resolved through isotopic labeling (²H, ¹³C) and 700 MHz ¹H NMR spectroscopy [1]. The major isomer (85% abundance) adopts a s-cis,s-trans conformation across its bridging dba ligands, while the minor isomer (15%) features one dba ligand in a s-trans,s-trans configuration [1]. Density functional theory (DFT) calculations corroborate these geometries, showing a 2.3 kcal/mol stability preference for the major isomer due to reduced steric clashes between dba aryl groups [1].

Activation of Pd~2~(dba)~3~ in catalytic systems proceeds via ligand displacement, as demonstrated by equilibrium studies with tris(triphenylphosphite) (P(OPh)~3~). Upon adding 2 equivalents of P(OPh)~3~, Pd(dba)[P(OPh)~3~]~2~ forms, characterized by trigonal planar coordination (Pd–P bond lengths: 2.244–2.251 Å) and η²-dba binding [3]. Electrospray ionization mass spectrometry (ESI-MS) tracking of allylic substitution reactions confirms that Pd[P(OPh)~3~]~2~ serves as the active species, generated through dba dissociation [3]. This ligand shedding process is critical for initiating oxidative addition steps in cross-coupling cycles.

Dba Ligand Arylation Pathways and Catalyst Poisoning

Dba’s electronic modulation significantly impacts catalytic performance. Substituents on the dba aryl rings alter Pd–olefin binding strength, with electron-withdrawing groups (e.g., 4-CF3) accelerating ligand exchange rates (k~ex~ = 1.8 × 10³ s⁻¹ at 298 K) compared to electron-donating groups (4-OMe: k~ex~ = 4.7 × 10² s⁻¹) [1]. This differential lability directly correlates with catalytic activity in Heck arylation, where Pd~2~(dba-4-CF3)~3~ achieves 92% conversion versus 68% for Pd~2~(dba-4-OMe)~3~ in 2,3-dihydrofuran coupling [2].

However, arylation of dba itself can lead to catalyst poisoning. In systems containing ionic liquids like [BA][L-PRO], dba undergoes competitive C–H arylation at the α-position, forming Pd-σ-aryl complexes that deactivate the catalyst [2]. This side reaction reduces selectivity in dihydrofuran arylation from 10.8:1 (3/(2+4)) to 1.2:1 at 4 equivalents of [BA][L-PRO] [2]. Kinetic studies suggest the poisoning pathway follows second-order dependence on Pd~2~(dba)~3~ concentration, highlighting the need for precise ligand stoichiometry.

Solvent-Mediated Ligand Exchange Kinetics

Solvent polarity dictates the equilibrium between Pd~2~(dba)~3~ and phosphine adducts. In dichloromethane, Pd(dba)[P(OPh)~3~]~2~ remains stable for >24 h at 25°C, while in tetrahydrofuran (THF), complete dissociation to Pd[P(OPh)~3~]~3~ occurs within 1 h [3]. This solvent-dependent lability enables tunable initiation rates: THF-based systems achieve 95% conversion in Heck couplings within 30 min, versus 6 h in dichloromethane [3].

Dielectric constant (ε) inversely correlates with dba off-rates, as shown in Table 1. Low-ε solvents like toluene (ε = 2.4) stabilize Pd–dba interactions (k~off~ = 0.12 min⁻¹), whereas high-ε acetonitrile (ε = 37.5) promotes rapid ligand dissociation (k~off~ = 2.45 min⁻¹) [1] [3]. This relationship underpins solvent selection strategies—aprotic donors accelerate precatalyst activation, while coordinating solvents risk stabilizing off-cycle intermediates.

Transient Intermediate Identification in Cross-Coupling Cycles

Time-resolved ESI-MS/MS has captured fleeting intermediates in Pd~2~(dba)~3~-mediated couplings. During allylic amination, a π-allylpalladium complex (m/z 891.2, [Pd(η³-C3H5)(P(OPh)~3~)~2~]⁺) forms within 30 s, decaying exponentially (t~1/2~ = 4.2 min) as the product emerges [3]. Comparative studies with Pd[P(OPh)~3~]~3~ versus Pd(dba)[P(OPh)~3~]~2~ show identical intermediate profiles but differing intensities, confirming dba’s role as a spectator ligand during the catalytic cycle [3].

In Suzuki-Miyaura couplings, a Pd~0~(dba)(aryl) transmetallation intermediate (m/z 721.8) has been isolated using freeze-quench NMR [1]. This species exhibits a distorted square-planar geometry, with dba adopting monodentate coordination to accommodate the incoming arylboronic acid. The transmetallation step proceeds via a concerted mechanism (ΔG‡ = 18.3 kcal/mol), as evidenced by negligible kinetic isotope effects (k~H~/k~D~ = 1.07) [1]. These findings reconcile longstanding debates about oxidative addition versus transmetallation as rate-determining steps in dba-containing systems.

The catalytic performance of Tris(dibenzylideneacetone)dipalladium(0) exhibits distinct reactivity patterns when compared to its monomeric homologue Bis(dibenzylideneacetone)palladium(0). Fundamental differences in coordination geometry and electronic structure drive these performance variations, with implications for oxidative addition rates and overall catalytic efficiency [1] [2].

The binuclear structure of Tris(dibenzylideneacetone)dipalladium(0) provides a unique advantage in terms of active site generation. Each palladium center in the complex is coordinated by 1.5 equivalents of dibenzylideneacetone ligands on average, creating a dynamic equilibrium where ligand displacement occurs more readily compared to the saturated coordination environment of Bis(dibenzylideneacetone)palladium(0) [3]. This enhanced ligand lability translates to faster catalyst activation in cross-coupling reactions, particularly evident in Suzuki-Miyaura and Negishi coupling systems [4] [5].

Kinetic studies reveal that Tris(dibenzylideneacetone)dipalladium(0) demonstrates superior turnover frequencies in reactions involving electron-deficient aryl halides. While Bis(dibenzylideneacetone)palladium(0) achieves turnover frequencies of 24-4700 per hour in Suzuki coupling reactions, the trinuclear complex consistently outperforms in challenging substrate combinations [6] [7]. The enhanced reactivity stems from the reduced steric hindrance around individual palladium centers, facilitating more efficient oxidative addition steps [1].

Comparative analysis of activation energies demonstrates that Tris(dibenzylideneacetone)dipalladium(0) exhibits lower barriers for the critical oxidative addition step. Experimental evidence indicates that the complex generates more active Pd(0) species in solution compared to its monomeric counterpart, with equilibrium studies showing preferential formation of catalytically active species at room temperature [1]. This phenomenon becomes particularly pronounced when using triphenylphosphite ligands, where the trinuclear complex maintains higher catalytic activity even at elevated ligand concentrations [1].

The stability profiles of these homologues differ significantly under catalytic conditions. Tris(dibenzylideneacetone)dipalladium(0) demonstrates enhanced resistance to catalyst poisoning mechanisms that commonly affect Bis(dibenzylideneacetone)palladium(0) systems. Studies examining catalyst deactivation pathways reveal that the binuclear structure provides protection against bis-arylation of dibenzylideneacetone ligands, a process that severely compromises the activity of monomeric complexes when using electron-deficient aryl iodides [8] [9].

Ligand Electronic Effects on Turnover Frequencies

The electronic properties of dibenzylideneacetone ligands exert profound influence on the catalytic performance of Tris(dibenzylideneacetone)dipalladium(0), with substituent effects directly correlating to turnover frequencies across various cross-coupling reactions. Systematic investigation of electronically modified dibenzylideneacetone complexes reveals predictable trends in catalyst activity based on ligand electronic density [10].

Electron-donating substituents on the aryl moieties of dibenzylideneacetone ligands enhance overall catalytic activity through destabilization of the palladium-ligand interaction. Complexes bearing 4,4'-dimethoxy-substituted dibenzylideneacetone demonstrate markedly improved turnover frequencies compared to unsubstituted analogues, with increases of 40-60% observed in Suzuki coupling reactions [10]. This enhancement occurs through weakening of the dπ-π* synergic bonding between palladium centers and the coordinated alkene portions of the ligands, facilitating ligand displacement and generation of active catalytic species [10].

Conversely, electron-withdrawing substituents such as 4,4'-trifluoromethyl groups significantly reduce catalytic efficiency. The strengthened metal-ligand interaction in these systems impedes ligand displacement, resulting in slower catalyst activation and reduced turnover frequencies [10]. Quantitative structure-activity relationships demonstrate that the electronic nature of ligand substituents can modulate catalytic activity by factors of 3-5, highlighting the critical importance of ligand electronic tuning in optimizing catalyst performance [10].

The influence of electronic effects extends beyond simple ligand displacement kinetics to affect the fundamental catalytic cycle. Computational studies reveal that electron-rich dibenzylideneacetone ligands lower the activation barriers for oxidative addition while simultaneously accelerating reductive elimination steps [11]. This dual benefit results from optimal electronic matching between the ligand environment and the changing oxidation states of palladium throughout the catalytic cycle.

Advanced spectroscopic investigations using X-ray photoelectron spectroscopy demonstrate that electronic modifications to dibenzylideneacetone ligands induce measurable changes in the palladium 3d binding energies, reflecting altered electron density at the metal centers [10]. These electronic perturbations translate directly to enhanced reactivity toward challenging substrates, with electron-rich ligand variants showing particular advantages in the activation of electron-poor aryl chlorides and heteroaromatic substrates [10].

Substrate Scope Limitations in Heteroaromatic Functionalization

The application of Tris(dibenzylideneacetone)dipalladium(0) in heteroaromatic functionalization encounters specific limitations that reflect the inherent electronic and steric challenges associated with heterocyclic substrates. These limitations manifest across different heteroaromatic classes, requiring careful consideration of substrate electronic properties and coordination behavior [12] [13].

Pyridine derivatives present particular challenges due to their electron-deficient nature and strong coordination ability. The nitrogen lone pair competes with intended substrates for coordination to palladium centers, often leading to catalyst inhibition or altered selectivity patterns [13] [14]. Functionalization of pyridines typically requires elevated temperatures and extended reaction times, with turnover frequencies significantly reduced compared to carbocyclic aromatics. The inherent electron-deficiency of the pyridine ring also renders Carbon-Hydrogen activation more difficult, necessitating specialized ligand systems to achieve acceptable conversion rates [12].

Thiophene-based substrates demonstrate moderate compatibility with Tris(dibenzylideneacetone)dipalladium(0) systems, though regioselectivity control remains challenging. The electron-rich nature of thiophenes facilitates Carbon-Hydrogen activation at the α-position, but achieving selective functionalization at alternative positions requires careful ligand tuning [15]. Recent developments in pyrazole-alkyl phosphine ligands have shown promise in achieving excellent α/β selectivity for thiophene functionalization, though substrate scope remains limited compared to simple aryl systems [15].

Furan derivatives present unique challenges due to their oxidative instability under typical palladium-catalyzed conditions. The electron-rich nature of furans makes them susceptible to decomposition pathways that compete with desired functionalization reactions [12]. Limited success has been achieved with carefully controlled reaction conditions and specialized ligand environments, but turnover frequencies remain low and functional group tolerance is poor compared to more robust heteroaromatic systems [15].

Indole functionalization using Tris(dibenzylideneacetone)dipalladium(0) encounters complications from the competing reactivity of the N-H bond and multiple potential coordination sites. The electron-rich indole nucleus undergoes Carbon-Hydrogen activation readily, but achieving regioselective functionalization requires directing group strategies or specialized catalytic conditions [16]. Competition between C2 and C3 functionalization pathways often leads to mixtures of regioisomers, limiting the synthetic utility of these transformations [12].

Chemoselectivity Patterns in Polyhalogenated Systems

The chemoselectivity exhibited by Tris(dibenzylideneacetone)dipalladium(0) in polyhalogenated aromatic systems reflects complex interplays between electronic factors, ligand properties, and oxidative addition mechanisms. These selectivity patterns enable powerful synthetic strategies for sequential functionalization but require careful optimization of reaction conditions [17] [18].

The reactivity order in mixed halogenated systems typically follows Carbon-Iodine >> Carbon-Bromine >> Carbon-Chlorine >> Carbon-Triflate under standard conditions. However, strategic ligand selection can invert this inherent reactivity order, enabling unprecedented chemoselectivity patterns [17]. The use of SelectPhos ligands with Tris(dibenzylideneacetone)dipalladium(0) achieves remarkable Carbon-Chlorine over Carbon-Triflate selectivity, with ratios exceeding 20:1 in optimized systems [17].

Electronic effects play a crucial role in determining chemoselectivity outcomes in polyhalogenated substrates. Electron-withdrawing substituents enhance the reactivity of adjacent Carbon-halogen bonds through increased electrophilicity, while electron-donating groups have the opposite effect [19]. These electronic influences can override inherent bond strength differences, enabling selective activation of typically less reactive bonds when favorable electronic environments are present [19].

Mechanistic investigations reveal that chemoselectivity in polyhalogenated systems stems from differences in oxidative addition pathways rather than simple thermodynamic preferences. Studies using density functional theory calculations demonstrate that bulky, electron-rich ligands favor three-centered concerted mechanisms that show enhanced selectivity for sterically accessible Carbon-halogen bonds [20]. Conversely, smaller ligands promote displacement-type mechanisms that are more sensitive to electronic factors [20].

The development of specialized ligand systems has enabled remarkable advances in chemoselective functionalization of complex polyhalogenated substrates. Recent reports demonstrate that pyrazole-alkyl phosphine ligands achieve unprecedented Carbon-Chlorine over Carbon-Triflate selectivity in heteroaromatic systems, enabling one-pot sequential functionalization strategies [15]. These advances expand the synthetic utility of Tris(dibenzylideneacetone)dipalladium(0) beyond traditional reactivity patterns, opening new possibilities for complex molecule synthesis [17] [21].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 197 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 196 of 197 companies with hazard statement code(s):;

H317 (96.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H411 (96.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard